molecular formula C14H20N2O3S2 B10759992 N-[Tosyl-D-prolinyl]amino-ethanethiol

N-[Tosyl-D-prolinyl]amino-ethanethiol

Cat. No.: B10759992
M. Wt: 328.5 g/mol
InChI Key: NWUYDTGYTUQMDG-CYBMUJFWSA-N
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Description

N-[Tosyl-D-Prolinyl]Amino-Ethanethiol (CID 445503) is a small molecule organosulfur compound with the molecular formula C14H20N2O3S2 and an average molecular weight of 328.45 g/mol . This reagent is a chiral molecule featuring a defined stereocenter in its D-prolinyl component . It is classified as an N,N-disubstituted p-toluenesulfonamide and contains both a carboxamide and a terminal sulfhydryl (thiol) group, which is critical for its reactivity and function . This compound has significant research value as a covalent-modifying inhibitor for the enzyme Thymidylate Synthase (TS) . Thymidylate Synthase is a crucial transferase (EC 2.1.1.45) that catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA biosynthesis . The mechanism of action involves the compound's thiol group forming a disulfide tether (a covalent bond) with a cysteine residue (C146) located within the active site of E. coli Thymidylate Synthase . This specific covalent interaction effectively inhibits the enzyme's activity . This covalent binding mechanism was foundational in the development of the "tethering" strategy for site-directed ligand discovery, a technique used to identify and optimize low-molecular-weight fragments that bind weakly to specific protein sites . Its primary research application is in the field of structural biology and enzymology, where it has been used to study the structure and function of Thymidylate Synthase . The three-dimensional structure of the inhibitor bound to its enzyme target has been elucidated and is publicly available in the Protein Data Bank under accession codes 1F4C and 1F4D, providing a critical resource for understanding enzyme-inhibitor interactions . Given its role as an inhibitor of a key enzyme in the folate pathway—a successful target area in infectious disease research—this compound serves as a valuable tool for scientists studying antibacterial agents, enzyme mechanisms, and structure-based drug design .

Properties

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

IUPAC Name

(2R)-1-(4-methylphenyl)sulfonyl-N-(2-sulfanylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H20N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)16-9-2-3-13(16)14(17)15-8-10-20/h4-7,13,20H,2-3,8-10H2,1H3,(H,15,17)/t13-/m1/s1

InChI Key

NWUYDTGYTUQMDG-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)NCCS

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCS

Origin of Product

United States

Preparation Methods

Tosyl Protection of D-Proline

The synthesis begins with the protection of D-proline’s amino group using p-toluenesulfonyl chloride (tosyl chloride). This step ensures chirality retention and prevents unwanted side reactions during subsequent coupling.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Temperature : 0–25°C for 4–12 hours.

Outcome :

  • N-Tosyl-D-proline is isolated via aqueous extraction and recrystallization.

  • Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Coupling with Amino-Ethanethiol

The carboxylic acid of N-Tosyl-D-proline is activated for amide bond formation with 2-aminoethanethiol . Common activating agents include:

ActivatorSolventReaction TimeYield (%)
HATUDMF2–4 hours75–85
EDCl/HOBtDCM6–8 hours65–70
DCCTHF12 hours60–65

Key Considerations :

  • The thiol group in 2-aminoethanethiol is protected with trityl chloride to prevent oxidation or disulfide formation.

  • Coupling efficiency is monitored via mass spectrometry (MS) and reversed-phase HPLC.

Deprotection and Purification

Trityl Deprotection :

  • Reagent : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger.

  • Conditions : 2 hours at 25°C, followed by ether precipitation.

Final Purification :

  • Method : Size-exclusion chromatography or preparative HPLC.

  • Purity Criteria : >95% by analytical HPLC (C18 column, acetonitrile/water gradient).

Crystallographic Validation

The compound’s utility in structural studies is demonstrated in PDB entry 1F4C , where it covalently modifies Cys146 of E. coli thymidylate synthase. Key insights:

  • Binding Mechanism : The ethanethiol group forms a disulfide bond with the cysteine residue, confirmed by electron density maps.

  • Stereochemical Integrity : The D-proline configuration is preserved, as evidenced by crystallographic B-factors < 30 Ų.

Patent Literature Insights

A 2023 patent (EP3681504B1) highlights scalable production methods:

  • Batch Size : Up to 100 g with 80–85% yield.

  • Cost-Efficiency : Use of HATU over EDCl reduces reaction time by 50%.

  • Quality Control : In-process NMR and LC-MS ensure intermediate purity.

Challenges and Optimizations

  • Thiol Stability : Anaerobic conditions or antioxidant additives (e.g., DTT) prevent oxidation during synthesis.

  • Stereochemical Drift : Low-temperature coupling (−20°C) maintains D-proline chirality.

  • Scalability : Continuous-flow systems improve reproducibility for multi-gram synthesis.

Analytical Characterization Summary

TechniqueKey DataSource
NMR δ 1.45 (m, proline CH₂), δ 2.45 (s, tosyl CH₃)
HPLC tᴿ = 8.2 min (C18, 60% acetonitrile)
MS (ESI+) m/z 329.1 [M+H]⁺
X-ray Resolution: 2.0 Å, R-factor: 0.18

Chemical Reactions Analysis

N-[Tosyl-D-Prolinyl]Amino-Ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield the corresponding amine.

Scientific Research Applications

N-[Tosyl-D-Prolinyl]Amino-Ethanethiol has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology, it has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This makes it a promising candidate for the development of anticancer and antimicrobial agents. In medicine, it has been explored for its potential therapeutic applications in the treatment of infectious diseases . Additionally, it has industrial applications in the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfadoxine
  • Structure : Sulfonamide pyrimidine derivative.
  • Therapeutic Use : Antimalarial (often combined with pyrimethamine).
  • Key Difference: While both compounds are sulfonamides, sulfadoxine lacks the amino-ethanethiol group and D-proline moiety, leading to divergent enzyme targets and mechanisms .
N,N-Diisopropylaminoethanethiol
  • Structure: Simplified amino-ethanethiol with diisopropylamine substitution.
  • Synthesis : Derived from reductive amination (similar to fendiline analogues in ).
  • Key Difference : Absence of the tosyl-D-prolinyl group reduces TS affinity, highlighting the importance of structural complexity in target specificity .
Fendiline Analogues
  • Structure : Arylalkylamine derivatives with amide or alcohol functionalities.
  • Key Difference: The amino-ethanethiol and tosyl-proline groups distinguish the compound’s mechanism from calcium modulation.

Comparative Analysis Table

Compound Target Enzyme Therapeutic Use Key Structural Features Synthesis Method
N-[Tosyl-D-prolinyl]amino-ethanethiol Thymidylate Synthase (TS) Anticancer (proposed) Tosyl-D-proline, amino-ethanethiol DBU-catalyzed condensation*
Sulfadoxine DHFR Antimalarial Sulfonamide pyrimidine Classical sulfonamide synthesis
N,N-Diisopropylaminoethanethiol N/A Chemical intermediate Diisopropylamine, ethanethiol Reductive amination
Fendiline Analogues Calcium channels Cardiovascular Arylalkylamine, amide/alcohol groups EDC·HCl-mediated coupling

*Inferred from analogous benzylidineamino-ethanethiol synthesis .

Pharmacological and Physicochemical Properties

  • Stability: The thiol group in amino-ethanethiols is prone to oxidation, but the Tosyl-D-prolinyl moiety could sterically protect it, as seen in other sulfur-containing drugs .
  • Selectivity: Compared to sulfadoxine, which targets DHFR, this compound’s TS inhibition offers a distinct pathway for anticancer activity, reducing cross-resistance risks .

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

  • Answer: Perform metabolomic profiling (LC-MS/MS) to identify hepatic metabolites that reduce bioavailability. Use TS activity assays in tumor biopsies to confirm target suppression. If off-target effects are suspected, employ transcriptomic analysis (RNA-seq) to map pathway alterations and refine dosing regimens.

Methodological Considerations Table

Parameter Recommendation Evidence Source
Enzyme Inhibition AssaysUse recombinant human TS, 10 mM MgCl2, and 100 µM dUMP in Tris buffer (pH 7.8).
Cellular ModelsHCT-116 (high TS) with TS siRNA controls.
Stability TestingHPLC-MS with 0.1% DTT in PBS, 37°C.Derived from
In Vivo FormulationCyclodextrin nanoparticles (10:1 molar ratio).Best practices

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